(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-14-23(27-17(2)26-16)31-20-10-12-29(13-11-20)25(30)19-8-9-22-21(15-19)24(32-28-22)18-6-4-3-5-7-18/h3-9,14-15,20H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQINCBRVOCILAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its structural features, synthesis, biological activities, and relevant research findings.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 372.44 g/mol. The structure includes several key components:
- Pyrimidine Ring : Contributes to the compound's pharmacological properties.
- Piperidine Ring : Often associated with various biological activities.
- Benzo[c]isoxazole Moiety : Known for its role in neuropharmacology and other therapeutic areas.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent to introduce the oxy group.
- Piperidine Ring Formation : Cyclization reaction using appropriate precursors.
- Coupling Reaction : The piperidine ring is coupled with the pyrimidine intermediate under specific conditions.
- Introduction of Benzo[c]isoxazole : Final coupling step to form the complete structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease pathways.
- Modulation of Receptor Activity : Binding to receptors that play crucial roles in neurotransmission and other physiological processes.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-3-(phenyl)benzo[c]isoxazole | Contains piperidine and benzo[c]isoxazole | Anticonvulsant, neuroprotective |
| Pyrimethamine | A pyrimidine derivative | Antimalarial activity |
| 5-Fluorouracil | A fluorinated pyrimidine | Anticancer activity |
Case Studies and Research Findings
- Neuropharmacological Studies : Research has shown that compounds similar to (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone exhibit significant anticonvulsant properties. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness in seizure models by modulating GABAergic activity, which is critical for neuronal excitability .
- Anticancer Activity : Similar compounds have been evaluated for their anticancer potential. The presence of the benzo[c]isoxazole moiety is linked to enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with DNA synthesis and repair mechanisms .
- Anti-inflammatory Effects : Compounds featuring piperidine and pyrimidine rings have shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines .
Q & A
Q. What are the recommended synthetic routes for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the pyrimidine-oxypiperidine moiety can be synthesized via nucleophilic aromatic substitution under anhydrous conditions using catalysts like palladium or copper. The final coupling with the benzoisoxazole scaffold may require controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and confirming structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and functional group connectivity. Mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at λ = 254 nm) ensures purity (>98%). X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How do researchers initially screen the compound for biological activity, and what assay systems are appropriate?
Preliminary screening involves in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) linked to therapeutic pathways. Cell-based assays (e.g., cytotoxicity in cancer cell lines) use IC₅₀ measurements. Positive controls and dose-response curves (1 nM–100 µM) are mandatory to validate activity. Data should be statistically analyzed using ANOVA or Student’s t-test .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the pyrimidine-oxypiperidine moiety and the benzoisoxazole scaffold during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst screening : Pd(PPh₃)₄ or CuI improves cross-coupling yields.
- Temperature modulation : Lower temperatures (e.g., 40°C) reduce decomposition. Parallel reaction arrays (PRAs) can systematically evaluate these variables. Post-reaction purification via flash chromatography or recrystallization ensures high purity .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, protein binding). Solutions include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation).
- Meta-analysis : Pool data from independent studies to identify trends.
- Theoretical alignment : Link results to mechanistic models (e.g., allosteric modulation vs. competitive inhibition) .
Q. What computational modeling approaches are suitable for predicting the compound's interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability. QSAR models prioritize derivatives based on electronic (HOMO/LUMO) and steric parameters. PubChem’s InChI data (e.g., InChI=1S/C14H16N4O3/c1-10-7-12...) supports cheminformatics workflows .
Environmental and Stability Studies
Q. How can researchers assess the environmental fate and ecological risks of this compound in long-term studies?
Follow the INCHEMBIOL framework:
- Abiotic studies : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light.
- Biotic studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation.
- Risk modeling : Use ECOSAR to predict toxicity thresholds for aquatic life .
Q. What methodologies evaluate the compound's stability under various pH and temperature conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Buffer solutions (pH 1.2–7.4) simulate gastrointestinal conditions. Degradation products are identified via LC-MS/MS, and Arrhenius plots extrapolate shelf-life .
Structural and Functional Analysis
Q. How do modifications to the pyrimidine or benzoisoxazole rings alter the compound's pharmacological profile?
Systematic SAR studies:
- Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the pyrimidine ring to enhance target affinity.
- Replace the benzoisoxazole with benzothiazole to modulate logP and solubility. Biological testing across ≥3 cell lines identifies selective analogs .
Q. What crystallographic techniques resolve ambiguities in the compound's solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking). Cambridge Structural Database (CSD) entries validate packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
